1-[(E)-({2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . The reaction is carried out in methanol under reflux conditions overnight. The resulting solution is then filtered and washed with methanol to isolate the product as an air-stable orange powder. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dichloromethane solution layered with acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Condensation Reactions: Formation of Schiff bases through condensation of primary amines with aldehydes or ketones.
Oxidation and Reduction: The nitro group can undergo reduction to form corresponding amines, while the hydroxyl group can be oxidized to form ketones or aldehydes.
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation: Methanol as a solvent, reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing hydroxyl groups.
Major Products
Reduction Products: Amines from the reduction of nitro groups.
Oxidation Products: Ketones or aldehydes from the oxidation of hydroxyl groups.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
- (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
1-[(E)-[(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL is unique due to its specific structural features, such as the presence of both benzothiazole and naphthol moieties, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C25H17N3O3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H17N3O3S2/c29-23-12-7-17-3-1-2-4-20(17)21(23)14-26-18-8-11-22-24(13-18)33-25(27-22)32-15-16-5-9-19(10-6-16)28(30)31/h1-14,29H,15H2 |
InChI Key |
SHYIUESSEWQUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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